molecular formula C16H15NO6 B1393446 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 53624-39-8

2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B1393446
CAS No.: 53624-39-8
M. Wt: 317.29 g/mol
InChI Key: VETXSEAXMHXZAD-UHFFFAOYSA-N
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Description

2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of maleimides. Maleimides are known for their diverse biological activities and are often used in pharmaceutical and industrial applications due to their unique chemical properties .

Biochemical Analysis

Biochemical Properties

2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glucose oxidase from Aspergillus niger, influencing its activity and stability . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby modulating its catalytic efficiency.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of glucose oxidase, leading to changes in the production of hydrogen peroxide and gluconic acid . These changes can impact cellular redox states and metabolic fluxes, thereby influencing overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, its interaction with glucose oxidase involves binding to the enzyme’s active site, which can either inhibit or enhance its catalytic activity . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. It has been observed that the compound remains stable under specific conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can vary, with potential cumulative impacts on metabolic processes and enzyme activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glucose oxidase, influencing the production of metabolites like hydrogen peroxide and gluconic acid . These interactions can affect metabolic fluxes and the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, influencing its localization and activity . The compound’s distribution can affect its efficacy and potential side effects, making it an important factor in its biochemical analysis.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity, stability, and interactions with other biomolecules, thereby determining its overall biochemical effects.

Preparation Methods

The synthesis of 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid can be achieved through various synthetic routesThe reaction conditions typically include the use of cyclopentadiene or furan in Diels-Alder reactions, followed by ring-opening metathesis polymerization . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of scientific research applications:

Properties

IUPAC Name

2-(4-carboxycyclohexyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c18-13-11-6-3-9(16(22)23)7-12(11)14(19)17(13)10-4-1-8(2-5-10)15(20)21/h3,6-8,10H,1-2,4-5H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETXSEAXMHXZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid

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